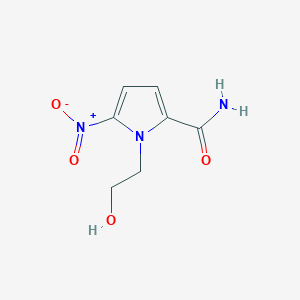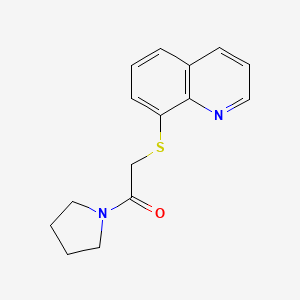
1-(1-吡咯啉基)-2-(8-喹啉硫基)乙酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ML065 is a compound used in various scientific research applications
科学研究应用
ML065 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions to study its properties and behavior. In biology, ML065 is used in molecular biology applications, including polymerase chain reaction (PCR) and reverse transcription-PCR (RT-PCR), due to its high purity and stability . In medicine, ML065 is studied for its potential therapeutic effects and its role in drug discovery and development .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of ML065 involves several synthetic routes. One common method includes the reaction of specific organic halides with metals under controlled conditions. The reaction conditions often involve the use of solvents and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods: In industrial settings, the production of ML065 is scaled up using advanced techniques such as preparative liquid chromatography. This method ensures the purity and quality of the compound, making it suitable for various applications .
化学反应分析
Types of Reactions: ML065 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions involving ML065 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to ensure the desired outcomes and to minimize any side reactions .
Major Products Formed: The major products formed from the reactions involving ML065 depend on the specific reagents and conditions used. These products are often analyzed using techniques such as titration and gravimetric analysis to determine their composition and purity .
作用机制
The mechanism of action of ML065 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, making ML065 a valuable tool in scientific research .
属性
分子式 |
C15H16N2OS |
|---|---|
分子量 |
272.4 g/mol |
IUPAC 名称 |
1-pyrrolidin-1-yl-2-quinolin-8-ylsulfanylethanone |
InChI |
InChI=1S/C15H16N2OS/c18-14(17-9-1-2-10-17)11-19-13-7-3-5-12-6-4-8-16-15(12)13/h3-8H,1-2,9-11H2 |
InChI 键 |
RQGNWRSISVFFMW-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)CSC2=CC=CC3=C2N=CC=C3 |
规范 SMILES |
C1CCN(C1)C(=O)CSC2=CC=CC3=C2N=CC=C3 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-methyl-6H-benzo[c][1,2]benzothiazine 5,5-dioxide](/img/structure/B1199631.png)
![5-[3-(dimethylamino)phenyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B1199633.png)
![2-[[5-(4-Fluorophenyl)-1-methyl-2-imidazolyl]thio]-1-(1-piperidinyl)ethanone](/img/structure/B1199634.png)


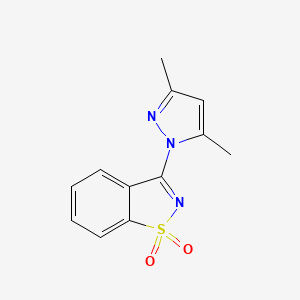
![1-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1199643.png)
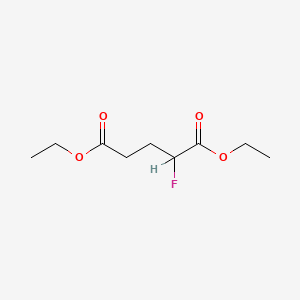
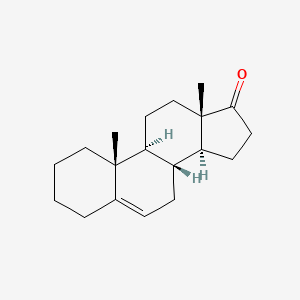
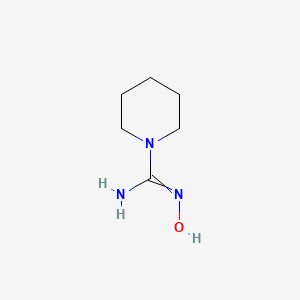


![1,3-Dipropyl-8-[(1S,3S,4S)-5beta,6beta-epoxybicyclo[2.2.1]heptane-3alpha-yl]-7H-purine-2,6(1H,3H)-dione](/img/structure/B1199655.png)
